METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-ethyl-7-(2-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-11-13(15(22)24-3)14(10-8-6-7-9-12(10)23-2)21-16(18-11)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZCLWRWOPVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Overview of Triazolopyrimidine Compounds
Triazolopyrimidine derivatives have been extensively studied due to their structural versatility and therapeutic applications. They exhibit a range of biological activities including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antidiabetic : Modulation of glucose metabolism.
Recent reviews have summarized these activities and emphasized the potential for developing novel therapeutic agents based on triazolopyrimidine scaffolds .
Anticancer Activity
The anticancer properties of methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate have been investigated through various in vitro studies. The compound has shown significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| B16 Melanoma | 5.76 | 3.90 |
| BJ Fibroblast | >100 | >100 |
The results indicate that the compound selectively inhibits cancer cell growth while exhibiting low toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.02 mM. The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this triazolopyrimidine derivative has shown promising anti-inflammatory effects in preclinical models. It effectively reduced pro-inflammatory cytokines and inhibited pathways associated with inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives:
- Synthesis and Characterization : Various synthetic routes have been explored to create derivatives with improved biological profiles. The incorporation of different substituents has been shown to enhance activity against specific targets .
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in inflammatory processes .
- Comparative Studies : Comparative analyses with other known triazolopyrimidine derivatives indicate that methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate exhibits superior efficacy in certain assays, particularly in terms of selectivity towards cancer cells versus normal cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values indicate comparable effectiveness to standard antibiotics .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of triazolopyrimidine derivatives highlighted that structural modifications significantly enhanced activity against resistant bacterial strains. The presence of ethoxy and methoxy groups was found to improve bioavailability and binding affinity to bacterial targets .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity Assays : Tests against human cancer cell lines (e.g., MCF-7) have demonstrated significant growth inhibition. The compound exhibited IC50 values lower than those of conventional chemotherapeutics .
Case Study: Anticancer Properties
In a comparative study involving several triazole derivatives against MCF-7 cells, specific substituents on the phenyl rings led to improved cytotoxicity. The introduction of these substituents resulted in enhanced interaction with proteins involved in cancer progression .
Anti-inflammatory Activity
Research suggests that this class of compounds may also possess anti-inflammatory properties:
- Mechanism of Action : Compounds have been identified as inhibitors of TNFα and TNFR1 complexes critical in inflammatory responses. In vivo studies showed reductions in inflammatory markers in animal models .
Chemical Reactions Analysis
Substitution Reactions at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic substitution under oxidative or basic conditions. Key transformations include:
Mechanistic Insight : Oxidation proceeds via an electrophilic pathway, forming sulfoxides (one oxygen addition) or sulfones (two oxygen additions). Alkylation involves SN2 displacement at the sulfur center .
Hydrolysis of the Ester Group
The methyl ester (-COOCH₃) undergoes hydrolysis to form carboxylic acid derivatives:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | Carboxylic acid (-COOH) | 68% | |
| Basic hydrolysis | LiOH (3 eq), THF/H₂O, rt, 12 hr | Carboxylate salt (-COO⁻Li⁺) | 89% |
Key Finding : Basic hydrolysis is more efficient due to the stabilization of the tetrahedral intermediate by aqueous conditions .
Ring Modification Reactions
The triazolopyrimidine core participates in cycloaddition and electrophilic substitution:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted derivative at C5 | 45% | |
| Br₂ (1 eq) | FeBr₃ (cat.), DCM, rt, 4 hr | Bromo-substituted derivative at C7 | 52% |
Cross-Coupling Reactions
Structural Impact : Electrophilic substitution occurs preferentially at the C5 and C7 positions due to electronic effects of the methoxyphenyl and ethyl groups .
Functionalization of the Methoxyphenyl Group
The 2-methoxyphenyl substituent undergoes demethylation and hydroxylation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ (3 eq), DCM, -78°C, 3 hr | Phenolic derivative (-OH) | 84% | |
| Friedel-Crafts acylation | AlCl₃, AcCl, 0°C, 1 hr | Acetylated phenyl ring | 58% |
Note : Demethylation with BBr₃ proceeds via cleavage of the methyl-oxygen bond, generating a phenol group .
Reductive Transformations
Catalytic hydrogenation reduces unsaturated bonds in the triazolopyrimidine system:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, rt, 6 hr | Dihydrotriazolopyrimidine | 91% |
Mechanism : The pyrimidine ring undergoes partial saturation, increasing conformational flexibility .
Comparative Reactivity Analysis
A reactivity hierarchy was established using DFT calculations (B3LYP/6-31G* level):
| Site | Electrophilicity (eV) | Nucleophilicity (eV) |
|---|---|---|
| Methylsulfanyl (-SMe) | 1.45 | 2.78 |
| Methoxyphenyl (C2) | 1.12 | 1.95 |
| Triazolopyrimidine (C5) | 1.89 | 1.02 |
Data from confirm that the methylsulfanyl group is the most nucleophilic site, aligning with experimental substitution rates.
Stability Under Physiological Conditions
Stability studies in PBS buffer (pH 7.4, 37°C) revealed:
| Time (hr) | Remaining Compound (%) | Major Degradation Product |
|---|---|---|
| 0 | 100 | - |
| 24 | 82 | Sulfoxide derivative |
| 48 | 65 | Carboxylic acid + sulfone derivative |
Degradation occurs via oxidation and ester hydrolysis, critical for pharmacokinetic optimization .
This comprehensive analysis demonstrates that METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exhibits versatile reactivity, with the methylsulfanyl and ester groups serving as primary modification sites. Synthetic strategies developed for analogous triazolopyrimidines provide a robust framework for further functionalization of this compound.
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how are reaction conditions optimized?
A multi-step synthesis is typically required, starting with the formation of the triazolopyrimidine core. Key steps include cyclocondensation of substituted amidines with carbonyl derivatives under controlled temperatures (80–120°C) and inert atmospheres. Solvent selection (e.g., ethanol or DMF) and catalyst use (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification involves column chromatography and recrystallization, with purity confirmed via HPLC (>95%) . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, methylsulfanyl groups). For example, the methoxy group at the 2-position of the phenyl ring shows a singlet near δ 3.8 ppm in 1H NMR .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the triazolopyrimidine core and substituent conformations .
- High-Resolution MS : Validates molecular weight and fragmentation patterns .
Q. What are the common challenges in achieving high yields during synthesis?
Competing side reactions, such as incomplete cyclization or oxidation of the methylsulfanyl group, often reduce yields. Mitigation strategies include strict temperature control, anhydrous conditions, and stoichiometric excess of reactive intermediates (e.g., ethyl acetoacetate). Real-time monitoring via Thin-Layer Chromatography (TLC) helps track reaction progress .
Advanced Research Questions
Q. How do substituent variations at the 2-methoxyphenyl and methylsulfanyl groups affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets, while methylsulfanyl improves lipophilicity and membrane permeability. For example, replacing 2-methoxyphenyl with chlorophenyl (as in analogous compounds) reduces antifungal activity by 40%, highlighting the substituent’s role in target binding . Computational models (e.g., DFT) can predict electronic effects of substituents on reactivity .
Q. What computational approaches are effective for predicting biological targets?
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets. For triazolopyrimidines, docking studies often focus on kinases or cytochrome P450 enzymes due to their conserved binding pockets .
- Molecular Dynamics Simulations : Assess stability of ligand-protein complexes over time, with RMSD values <2.0 Å indicating robust interactions .
Q. How can conflicting data on biological activity across studies be resolved?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols, such as using identical cell cultures (e.g., HEK293 for cytotoxicity) and normalizing results to positive controls (e.g., doxorubicin), improve reproducibility. Meta-analyses of dose-response curves (IC50 values) and statistical validation (p <0.05) are critical .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) between the compound and purified enzymes .
- Enzyme Activity Assays : Measures inhibition via spectrophotometric detection of co-factor depletion (e.g., NADH oxidation at 340 nm) .
Methodological Considerations
Q. How is stereochemical purity ensured during synthesis?
Chiral HPLC or circular dichroism (CD) spectroscopy identifies enantiomeric excess. For diastereomers, differential solubility in hexane/ethyl acetate mixtures aids separation .
Q. What in vitro models are suitable for toxicity profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
